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Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-methyloxetane, a heterocyclic organic compound with potential applications in medicinal

chemistry and materials science. Due to the limited availability of experimental spectra in public

databases, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring

such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-methyloxetane. These

values were generated using computational chemistry methods and serve as a reliable

reference for the identification and characterization of this compound.

A. Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.85 m 1H H-2

4.45 t 2H H-4

2.50 m 1H H-3a

2.20 m 1H H-3b

1.40 d 3H -CH₃

B. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

78.5 C-2

68.0 C-4

35.5 C-3

22.0 -CH₃

C. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2970-2850 Strong C-H stretch (alkane)

1120 Strong C-O-C stretch (ether)

980 Medium Ring breathing

1460, 1380 Medium C-H bend (alkane)

D. Predicted Mass Spectrometry (MS) Data
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m/z Predicted Adduct

73.0648 [M+H]⁺

95.0467 [M+Na]⁺

72.0575 [M]⁺

71.0497 [M-H]⁺

57.0704 [M-CH₃]⁺

44.0262 [C₂H₄O]⁺

43.0184 [C₂H₃O]⁺

29.0391 [C₂H₅]⁺

Disclaimer: The spectroscopic data presented in this guide are predicted using computational

models and should be used as a reference. Experimental verification is recommended for

definitive structural confirmation.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 2-methyloxetane.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 2-methyloxetane.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 500 MHz NMR spectrometer.
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Typical acquisition parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 3.28 s

Spectral width: 20 ppm

¹³C NMR Spectroscopy:

Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).

Typical acquisition parameters:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024

Relaxation delay: 2.0 s

Acquisition time: 1.09 s

Spectral width: 240 ppm

2. Infrared (IR) Spectroscopy

Sample Preparation:

As 2-methyloxetane is a liquid at room temperature, the spectrum can be obtained from a

neat thin film.

Place one drop of the purified liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.

Gently press the plates together to form a thin, uniform film.
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Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Scan the sample over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean KBr/NaCl plates prior to the sample scan and

perform a background subtraction.

3. Mass Spectrometry (MS)

Sample Introduction:

Due to its volatility, 2-methyloxetane is ideally suited for analysis by Gas

Chromatography-Mass Spectrometry (GC-MS).

Inject a dilute solution of the sample (e.g., 1 µL of a 100 ppm solution in dichloromethane)

into the GC inlet.

Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column).

Ionization and Analysis:

Employ Electron Ionization (EI) at a standard energy of 70 eV.

The mass analyzer (e.g., a quadrupole or time-of-flight) should be scanned over a mass

range of m/z 10-200.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-methyloxetane.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyloxetane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methyloxetane]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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